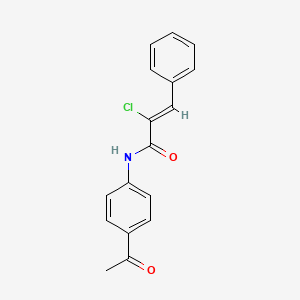![molecular formula C16H15N3O B5870120 1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5870120.png)
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-biphenylyloxy)ethyl]-1H-1,2,4-triazole, commonly known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT is a triazole derivative that has been synthesized through different methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPT has also been shown to inhibit the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
BPT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BPT can inhibit the proliferation of cancer cells and the replication of viruses. BPT has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, BPT has been shown to induce vasodilation and reduce blood pressure in animal models.
实验室实验的优点和局限性
BPT has several advantages for lab experiments, including its high purity and stability. BPT is also readily available and relatively inexpensive. However, BPT has some limitations, including its low solubility in water and some organic solvents. BPT also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of BPT. One potential area of research is the development of BPT-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the development of BPT-based materials for various applications, including catalysis and sensing. Further studies are also needed to fully understand the mechanism of action of BPT and its potential in various fields.
Conclusion:
In conclusion, BPT is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. BPT has been synthesized through different methods, and its mechanism of action has been studied in detail. BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been used as a ligand in the design of metal-organic frameworks and as a chiral selector for enantiomeric separation. Further studies are needed to fully understand the potential of BPT in various fields and to develop BPT-based drugs and materials for various applications.
合成方法
BPT can be synthesized through various methods, including the reaction of 2-(2-biphenylyloxy) ethylamine with triazole-1-carboxaldehyde, and the reaction of 2-(2-biphenylyloxy) ethylamine with 3-azido-1-propyne. The synthesis of BPT has been optimized to obtain high yields and purity.
科学研究应用
BPT has been extensively studied for its potential in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BPT has also been used as a ligand in the design of metal-organic frameworks and as a probe for the detection of metal ions. In analytical chemistry, BPT has been used as a chiral selector for enantiomeric separation.
属性
IUPAC Name |
1-[2-(2-phenylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)20-11-10-19-13-17-12-18-19/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKWHQCOQXLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)
![4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)
![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)
![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)

![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)
![4-[5-fluoro-4-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5870127.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)